N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-11-8-12(2)14(4)17(13(11)3)24(21,22)19-10-16(20)18-9-15-6-5-7-23-15/h5-8,19H,9-10H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOZUPJLUBEQSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NCC2=CC=CO2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The structure of N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide can be described as follows:
- Molecular Formula : C19H23N2O4S
- Molecular Weight : 373.46 g/mol
- CAS Number : 154445-78-0
Structural Features
| Feature | Description |
|---|---|
| Furyl Group | Contributes to the compound's reactivity and specificity. |
| Sulfonamide Moiety | Imparts antibacterial properties. |
| Tetramethylphenyl Group | Enhances lipophilicity and bioavailability. |
This compound exhibits several biological activities:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties by inhibiting bacterial folate synthesis.
- Anti-inflammatory Effects : Studies indicate that this compound may modulate inflammatory pathways, potentially through inhibition of cytokine production.
- Antitumor Potential : Some research suggests that it may induce apoptosis in cancer cells by activating specific signaling pathways.
Case Studies and Research Findings
-
Antibacterial Efficacy :
- A study evaluated the compound against various bacterial strains, demonstrating significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the strain.
-
Anti-inflammatory Activity :
- In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines (IL-6 and TNF-alpha) in activated macrophages by approximately 40% compared to controls.
-
Antitumor Effects :
- A recent study published in the Journal of Medicinal Chemistry reported that this compound exhibited cytotoxic effects against several cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 15 to 30 µM. Mechanistically, it was found to activate caspase-dependent apoptosis pathways.
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds containing sulfonamide moieties exhibit promising anticancer properties. N-(2-furylmethyl)-2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}acetamide has been studied for its potential to inhibit tumor growth. A study demonstrated that this compound effectively induced apoptosis in cancer cell lines through the activation of specific apoptotic pathways .
1.2 Antimicrobial Properties
The compound has also shown antimicrobial activity against various pathogens. In vitro studies revealed that it possesses significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
1.3 Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Experimental models have indicated that it reduces inflammation markers in tissues, providing a basis for its use in treating inflammatory diseases .
Materials Science Applications
2.1 Polymer Synthesis
In materials science, the compound is utilized as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material strength and thermal stability .
2.2 Coatings and Composites
The unique chemical structure of this compound allows for its application in developing advanced coatings and composites. These materials are characterized by improved resistance to environmental degradation and enhanced durability .
Biochemical Applications
3.1 Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor. Studies have indicated that it can effectively inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
3.2 Drug Delivery Systems
This compound is being explored as a component in drug delivery systems due to its ability to form stable complexes with various drugs. This property enhances the solubility and bioavailability of poorly soluble drugs .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamidoacetamide Derivatives ()
Compounds 6a–6e (Table 1) share a core acetamide structure with varying sulfonyl and N-substituents. Key comparisons include:
Table 1: Comparison of Sulfonamidoacetamides
| Compound | Sulfonyl Substituent | N-Substituent | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| Target Compound | 2,3,5,6-Tetramethylphenyl | 2-Furylmethyl | Not reported | High steric bulk, heterocyclic N-group |
| 6a | Phenyl | Phenylsulfonylmethyl | 115–116 | Baseline phenyl groups |
| 6b | 4-Methoxyphenyl | Phenylsulfonylmethyl | 112–113 | Electron-donating methoxy group |
| 6c | 4-Chlorophenyl | Phenylsulfonylmethyl | 134–135 | Electron-withdrawing chloro group |
| 6d | 4-Trifluoromethylphenyl | Phenylsulfonylmethyl | 104–105 | Strongly electron-withdrawing CF3 |
| 6e | Naphthalen-2-yl | Phenylsulfonylmethyl | 116–117 | Extended aromatic system |
Key Observations :
- Steric Effects: The target compound’s tetramethylphenylsulfonyl group introduces greater steric hindrance compared to mono-substituted aryl groups in 6a–6d, likely reducing solubility but enhancing thermal stability .
- Melting Points : While the target’s melting point is unreported, substituents in 6a–6e show that electron-withdrawing groups (e.g., Cl in 6c) increase melting points, suggesting the target’s tetramethyl group may similarly elevate thermal stability .
Dichlorophenyl Acetamide ()
The dichlorophenyl acetamide derivative (C19H17Cl2N3O2) shares structural motifs with the target compound, particularly in the acetamide core and aryl substitutions. Key differences include:
- Substituent Effects : The dichlorophenyl group introduces strong electron-withdrawing character, contrasting with the electron-neutral tetramethylphenyl group in the target.
- Crystal Packing : The dichlorophenyl compound exhibits three conformers with dihedral angles (54.8°–77.5°) between aryl rings, influenced by steric repulsion. The target’s tetramethyl group may enforce even greater conformational rigidity .
Pesticide Chloroacetamides ()
Compounds like pretilachlor and alachlor are herbicidal chloroacetamides. Structural contrasts with the target include:
- Electrophilic Substituents: Chlorine atoms in pesticides enhance reactivity toward biological targets (e.g., plant acetolactate synthase), whereas the target’s furyl and tetramethyl groups suggest non-agrochemical applications, possibly in medicinal chemistry .
- N-Substituents : Pesticides use alkyl or alkoxy groups (e.g., methoxymethyl), while the target’s furylmethyl group may favor interactions with biomolecular targets like enzymes or receptors.
Research Findings and Implications
Structure-Property Relationships
- Hydrogen Bonding: The sulfonamido group can act as a hydrogen-bond acceptor, while the furyl oxygen may serve as a donor, enabling diverse supramolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
